3-amino-2,3-dihydro-1H-inden-1-ol

Catalog No.
S8093954
CAS No.
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-2,3-dihydro-1H-inden-1-ol

Product Name

3-amino-2,3-dihydro-1H-inden-1-ol

IUPAC Name

3-amino-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2

InChI Key

PRVIGUZMXLBANS-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2C1O)N

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N

3-amino-2,3-dihydro-1H-inden-1-ol is a chiral compound characterized by its unique structure, which features an amino group and a hydroxyl group attached to an indane ring system. This compound is significant in various scientific fields due to its potential biological activities and applications in synthetic chemistry. The hydrochloride salt form of this compound enhances its solubility in water, making it more versatile for research and industrial applications.

  • Oxidation: The hydroxyl group can be oxidized to yield a ketone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can be reduced to form an amine, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Both the amino and hydroxyl groups can engage in substitution reactions, leading to various derivatives depending on the reagents used, such as alkyl halides or acyl chlorides.

These reactions allow for the synthesis of diverse derivatives that can be tailored for specific applications.

The synthesis of 3-amino-2,3-dihydro-1H-inden-1-ol typically involves several key steps:

  • Preparation of Indane Ring System: The synthesis begins with the formation of the indane framework.
  • Amination: An amino group is introduced at the 3-position of the indane ring.
  • Hydroxylation: A hydroxyl group is added at the 5-position.
  • Resolution: The (3R) enantiomer is separated from any racemic mixture.
  • Formation of Hydrochloride Salt: The free base is converted into its hydrochloride salt form for enhanced solubility.

Industrial production methods often focus on optimizing reaction conditions to maximize yield and purity, which may involve controlling temperature, pH, and reaction time.

3-amino-2,3-dihydro-1H-inden-1-ol has various applications across multiple fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development or as an intermediate in the synthesis of bioactive molecules.
  • Chemical Synthesis: Its functional groups allow it to act as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures.

The compound's unique properties make it a subject of interest for further research into its potential applications in medicinal chemistry and materials science.

Interaction studies involving 3-amino-2,3-dihydro-1H-inden-1-ol focus on its binding affinity and specificity towards various biological targets. While detailed studies are scarce, compounds with similar structures often undergo investigations to assess their interaction with enzymes or receptors. Understanding these interactions is crucial for evaluating the compound's pharmacological potential and guiding future research directions .

Several compounds share structural similarities with 3-amino-2,3-dihydro-1H-inden-1-ol. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
(3S)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochlorideEnantiomer of 3-amino derivativeDifferent biological activity due to chirality
3-Amino-2,3-dihydro-1H-inden-5-olFree base form without hydrochlorideLess soluble compared to hydrochloride form
3-Hydroxy-2,3-dihydro-1H-inden-5-aminesStructural isomer with different functional groupsVaries in reactivity and biological properties

The uniqueness of 3-amino-2,3-dihydro-1H-inden-1-ol lies in its specific chiral configuration and enhanced solubility profile compared to these similar compounds. This makes it particularly valuable for applications requiring precise interactions with biological systems or synthetic pathways .

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

149.084063974 g/mol

Monoisotopic Mass

149.084063974 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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